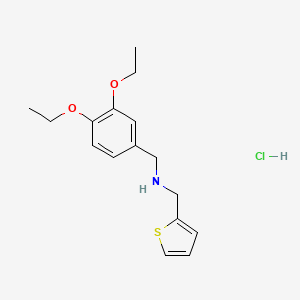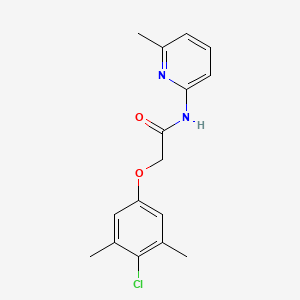![molecular formula C10H12N6 B5538416 [5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)
[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazine derivatives often involves innovative methods to achieve high yields and specific molecular configurations. For instance, microwave-assisted one-pot synthesis techniques have been employed to create N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, showcasing the efficiency of modern synthetic methods in producing complex molecules like [5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide (Moustafa et al., 2020).
Molecular Structure Analysis
The structure of triazine derivatives is often confirmed using techniques like X-ray crystallography, which offers precise insights into the molecular arrangement and bonding. For example, the molecular structure of closely related compounds has been elucidated, providing a foundation for understanding the structural aspects of [5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide and its analogs (Kapoor et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of triazine derivatives encompass a variety of reactions, including cycloadditions and interactions with different chemical agents. These reactions are pivotal in expanding the utility and functionalization of triazine-based compounds (Müller & Troschütz, 2006).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of triazine derivatives under various conditions. These properties are determined through detailed experimental procedures, contributing to the comprehensive characterization of compounds like [5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide (Hulina & Kaplaushenko, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and participation in various chemical reactions, highlight the versatility of triazine derivatives. These properties are instrumental in the development of new synthetic routes and applications for triazine-based compounds (Shtaitz et al., 2023).
Applications De Recherche Scientifique
Chemical Inhibitors and Selectivity
Compounds related to the triazine scaffold have been extensively explored for their role as inhibitors of various enzymes, particularly cytochrome P450 isoforms in human liver microsomes. These studies are critical for understanding drug-drug interactions and the metabolism of pharmaceuticals. The selectivity of chemical inhibitors is paramount in deciphering the involvement of specific isoforms in drug metabolism, which aids in the prediction and management of potential drug-drug interactions (Khojasteh et al., 2011).
Antimicrobial and Anticancer Activities
Research into heterocyclic compounds bearing the triazine scaffold highlights the biological significance of these structures. Triazine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. This versatility makes the triazine core a promising moiety for the development of future drugs with desirable biological activities (Verma et al., 2019).
Synthesis and Catalysis
The importance of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the triazine class, has been emphasized in recent studies. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of these compounds often involves multicomponent reactions facilitated by diverse catalysts, highlighting the role of innovative synthetic methods in the creation of complex heterocyclic compounds (Parmar et al., 2023).
Drug Discovery and Development
In the realm of drug discovery, compounds with a triazine scaffold have been investigated for various pharmacological activities. This includes exploration into novel insecticides for the management of pests in vegetable crops, where new chemistries such as triazines have been discovered and commercialized. Such research underscores the continuous need for innovative compounds that offer environmental safety and efficacy in pest management, potentially extending to broader agricultural and therapeutic applications (Kodandaram et al., 2010).
Propriétés
IUPAC Name |
[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-6-13-10-14-7-16(8-15-10)5-9-2-1-3-12-4-9/h1-4H,5,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHLQUZHXXCFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CC2=CN=CC=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)


![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)